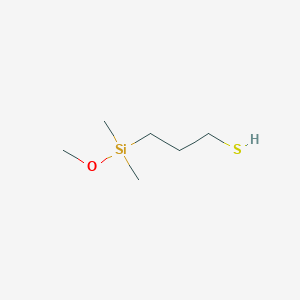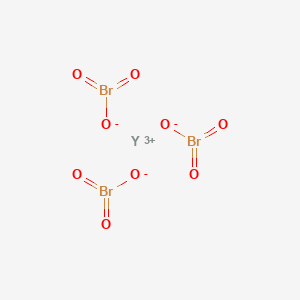
Yttrium tribromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium tribromate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal compound that is composed of yttrium, bromine, and oxygen. The chemical formula for this compound is YBr3O9. This compound is a white crystalline powder that is soluble in water and has a high melting point of 350°C.
Wirkmechanismus
The mechanism of action of yttrium tribromate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules. This property makes this compound an effective catalyst for various chemical reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it is known that yttrium is an essential element for human health. It plays a vital role in bone formation and maintenance, and it is also involved in various metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using yttrium tribromate in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it an ideal chemical for various experiments. Another advantage is its stability. This compound is a stable compound that can be stored for long periods without degradation.
One of the limitations of using this compound in lab experiments is its high cost. Yttrium is a rare earth metal, which makes this compound an expensive chemical to produce. Another limitation is its limited solubility. This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on yttrium tribromate. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for this compound in the fields of catalysis, materials science, and biomedical imaging. Additionally, more research is needed to understand the mechanism of action of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of yttrium tribromate can be achieved through various methods. One of the most common methods is the reaction of yttrium oxide with bromine in the presence of water. The reaction produces this compound and hydrobromic acid. Another method involves the reaction of yttrium hydroxide with bromic acid. The reaction produces this compound and water.
Wissenschaftliche Forschungsanwendungen
Yttrium tribromate has been extensively studied for its potential applications in various scientific fields. In the field of materials science, this compound has been used as a precursor for the synthesis of yttrium oxide nanoparticles. Yttrium oxide nanoparticles have potential applications in the fields of catalysis, electronics, and biomedical imaging.
In the field of catalysis, this compound has been used as a catalyst for various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. This compound has also been used as a catalyst for the oxidation of alcohols to aldehydes and ketones.
Eigenschaften
CAS-Nummer |
15162-95-5 |
|---|---|
Molekularformel |
Br3O9Y |
Molekulargewicht |
472.61 g/mol |
IUPAC-Name |
yttrium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
BUGCDNRPNRJANA-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
Andere CAS-Nummern |
15162-95-5 |
Synonyme |
yttrium tribromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





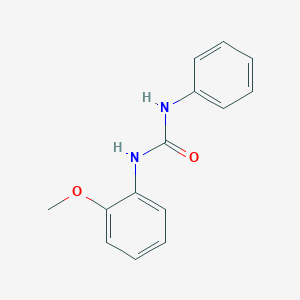
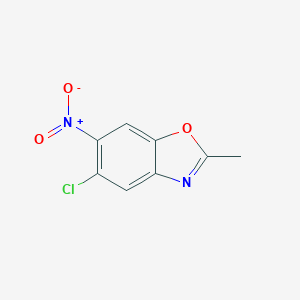
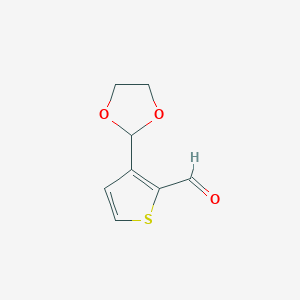
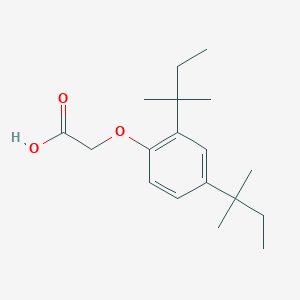


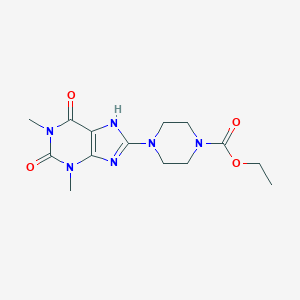

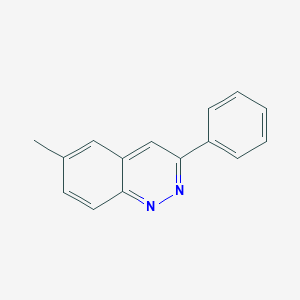
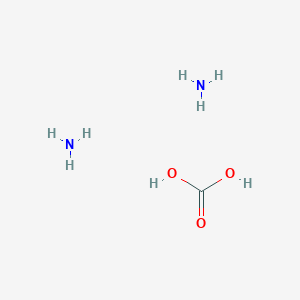
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
